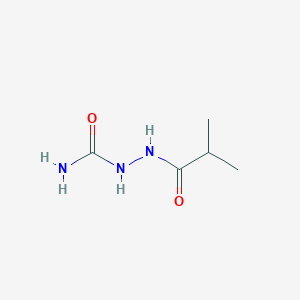

(2-Methylpropanoylamino)urea

Description

(2-Methylpropanoylamino)urea is a chemical compound with significant potential in various scientific research applications. This compound is known for its unique properties, which make it valuable in fields such as chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

(2-methylpropanoylamino)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2/c1-3(2)4(9)7-8-5(6)10/h3H,1-2H3,(H,7,9)(H3,6,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGAWBDTKUOSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpropanoylamino)urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is both catalyst-free and scalable, making it suitable for large-scale production . The reaction conditions are mild and efficient, promoting high chemical purity and good to excellent yields.

Industrial Production Methods: In industrial settings, the production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia. These methods, while effective, are not environmentally friendly due to the use of phosgene, a toxic and hazardous substance .

Chemical Reactions Analysis

Types of Reactions: (2-Methylpropanoylamino)urea undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines .

Scientific Research Applications

(2-Methylpropanoylamino)urea is utilized in various scientific research applications due to its versatile properties :

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in studies involving enzyme inhibition and protein interactions.

Industry: It is employed in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism by which (2-Methylpropanoylamino)urea exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biological processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Urea: A simple organic compound with two amino groups joined by a carbonyl group.

Hydroxyurea: An antimetabolite used in the treatment of sickle cell anemia and certain cancers

Thiourea: A compound similar to urea but with a sulfur atom replacing the oxygen atom.

Uniqueness: (2-Methylpropanoylamino)urea is unique due to its specific structural features and reactivity. Unlike urea, which is widely used as a fertilizer, this compound has specialized applications in scientific research and industrial processes. Its ability to undergo various chemical reactions and its potential in drug development distinguish it from other similar compounds .

Biological Activity

(2-Methylpropanoylamino)urea is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological properties, and relevant case studies surrounding this compound, providing a comprehensive overview based on diverse scientific literature.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of urea with 2-methylpropanoic acid derivatives. The process can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR), which confirm the formation of the desired product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against a range of pathogens. For instance, it has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Pathogen | MIC (mg/L) |

|---|---|

| Escherichia coli | 0.01 |

| Salmonella typhi | 0.001 |

| Staphylococcus aureus | 1.0 |

| Bacillus subtilis | Not inhibited |

These results suggest that this compound exhibits bactericidal activity against E. coli and Salmonella typhi, while showing a bacteriostatic effect on Staphylococcus aureus .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . A series of studies evaluated its cytotoxic effects on various cancer cell lines, including:

- MCF7 (breast cancer)

- HeLa (cervical cancer)

- HCC1937 (BRCA mutant)

The cytotoxicity was assessed using the MTT assay, revealing that this compound significantly inhibited cell proliferation in a dose-dependent manner. The IC50 values for these cell lines were found to be in the low micromolar range, indicating substantial anticancer activity .

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular processes through the inhibition of specific enzymes or pathways critical for microbial growth and cancer cell proliferation. For instance, its interaction with bacterial cell wall synthesis and apoptotic pathways in cancer cells has been suggested as potential mechanisms .

Case Studies

- Antimicrobial Efficacy : A study conducted by Emmanuel et al. demonstrated that this compound had a broad spectrum of activity against multiple pathogens, with notable effectiveness against E. coli and Salmonella typhi at very low concentrations .

- Cytotoxicity in Cancer Cells : Research by Fortin et al. showed that derivatives of urea, including this compound, exhibited greater antiproliferative activity compared to other functional groups, suggesting a promising avenue for drug development in oncology .

Q & A

Q. What are the key methodological considerations for synthesizing (2-Methylpropanoylamino)urea with high purity?

Answer: Synthesis optimization should follow Design of Experiments (DOE) principles to systematically vary parameters (e.g., reaction temperature, solvent polarity, catalyst type) and assess their impact on yield and purity . Techniques like column chromatography or recrystallization are critical for purification, while nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) validate purity . Pre-synthesis computational tools (e.g., molecular dynamics simulations) can predict optimal reaction pathways .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- FT-IR : Confirms functional groups (e.g., urea carbonyl at ~1650–1700 cm⁻¹).

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methylpropanoylamino group shifts).

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves 3D structure if crystalline forms are obtainable .

Cross-validation with computational chemistry tools (e.g., Gaussian for spectral simulation) enhances accuracy .

Intermediate Research Questions

Q. How can researchers design experiments to assess the hydrolytic stability of this compound under physiological conditions?

Answer: Use accelerated stability testing in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC or UV-Vis spectroscopy. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life . Include controls for oxidative stress (e.g., H₂O₂ exposure) and enzymatic hydrolysis (e.g., urease assays) to mimic biological environments .

Q. What strategies mitigate contradictions in solubility data across solvent systems?

Answer:

- Triangulation : Compare results from multiple methods (e.g., shake-flask, HPLC-logP, computational COSMO-RS models) .

- Solvent parameterization : Use Hansen solubility parameters to rationalize discrepancies.

- Statistical validation : Apply ANOVA to identify outliers and ensure reproducibility across labs .

Advanced Research Questions

Q. How can mechanistic studies elucidate the biological activity of this compound against enzyme targets?

Answer:

- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., urease, carbonic anhydrase) using fluorometric or calorimetric methods.

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes.

- Kinetic analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

Integrate multi-omics data (e.g., proteomics/metabolomics) to map downstream effects .

Q. What frameworks address ethical and reproducibility challenges in preclinical studies of this compound?

Answer:

- FINER criteria : Ensure studies are Feasible, Interesting, Novel, Ethical, and Relevant .

- FAIR data principles : Document protocols in platforms like Protocols.io for transparency.

- Ethical review : Obtain IRB approval for cell/animal studies and disclose conflicts of interest .

Data Analysis & Interpretation

Q. How should researchers resolve contradictions between computational predictions and experimental results for this compound’s reactivity?

Answer:

- Sensitivity analysis : Identify which computational parameters (e.g., solvent models, basis sets) most affect predictions.

- Experimental calibration : Refine simulations using empirical data (e.g., adjusting DFT functionals) .

- Collaborative validation : Cross-check results with independent labs using shared datasets .

Q. What statistical methods are appropriate for dose-response studies of this compound?

Answer:

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/ED₅₀.

- Bootstrap resampling : Quantify confidence intervals for small sample sizes.

- Meta-analysis : Aggregate data from multiple studies to identify trends .

Interdisciplinary Integration

Q. How can multi-omics approaches enhance understanding of this compound’s mode of action?

Answer:

Q. Guidelines for Further Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.